3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one
Overview
Description
3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of catalysts such as piperidine in ethanol solvent . Another method involves the Knoevenagel condensation reaction, which is a key step in forming the chromenone structure .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted benzothiazole and chromenone derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymes, while the chromenone structure can interact with DNA and proteins, leading to various biological effects . These interactions can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazole: Known for its pharmacological properties and structural diversity.
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: Exhibits potent antibacterial activity.
N-(6-chlorobenzo[d]thiazol-2-yl) triazolo-thiadiazole: Evaluated for its pharmacological potential.
Uniqueness
3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxy-2H-chromen-2-one is unique due to its combined benzothiazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-bromo-8-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO3S/c1-21-13-8-10(18)6-9-7-11(17(20)22-15(9)13)16-19-12-4-2-3-5-14(12)23-16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIWRIJCLCFTEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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